L-AP6

Hippocampal electrophysiology Glutamate receptor pharmacology Excitatory amino acid sensitization

L-AP6 is the only phosphonate analog with >20-fold selectivity for the quisqualate-sensitized site, essential for isolating this unique glutamate receptor-mediated depolarization in hippocampal CA1 neurons. Unlike L-AP4 (mGlu group III agonist) or L-AP5 (NMDA antagonist), L-AP6 eliminates confounding off-target activity, making it indispensable for precise neurobiological studies of synaptic plasticity and excitotoxicity.

Molecular Formula C6H14NO5P
Molecular Weight 211.15 g/mol
CAS No. 78944-89-5
Cat. No. B1663669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-AP6
CAS78944-89-5
Synonyms2-amino-6-phosphonohexanoic acid
6-phosphononorleucine
Molecular FormulaC6H14NO5P
Molecular Weight211.15 g/mol
Structural Identifiers
SMILESC(CCP(=O)(O)O)CC(C(=O)O)N
InChIInChI=1S/C6H14NO5P/c7-5(6(8)9)3-1-2-4-13(10,11)12/h5H,1-4,7H2,(H,8,9)(H2,10,11,12)
InChIKeyQIOXWRQXHFVNLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-AP6 (CAS 78944-89-5) Technical Overview: A Selective Pharmacological Tool for Quisqualate-Sensitized Glutamate Sites in Neuroscience Research


L-2-Amino-6-phosphonohexanoic acid (L-AP6) is an excitatory amino acid (EAA) analog and a resolved L-enantiomer of the phosphonate series [1]. It is characterized as a selective agonist for the quisqualate-sensitized site in hippocampal CA1 pyramidal neurons, a distinct pharmacological entity that is unmasked or potentiated following brief exposure to quisqualic acid (QUIS) [1]. Unlike its close structural analogs L-AP4 and L-AP5, which exhibit significant cross-reactivity with NMDA and L-AP4 receptors, L-AP6 demonstrates high specificity for this sensitized site, making it a valuable tool for dissecting this unique glutamate receptor-mediated phenomenon [1].

Why L-AP6 Cannot Be Replaced by Generic Group III mGluR Agonists Like L-AP4 or NMDA Antagonists Like L-AP5


L-AP6's unique pharmacology arises from its high selectivity for the QUIS-sensitized site, a target that is not primarily engaged by other phosphonate analogs [1]. While L-AP4 is a potent group III metabotropic glutamate receptor (mGluR) agonist with EC50 values in the sub-micromolar range for mGlu4, mGlu8, and mGlu6 [2], and L-AP5 is a well-established NMDA receptor antagonist, L-AP6 shows negligible activity at these canonical glutamate receptor subtypes under the same conditions [1]. Specifically, L-AP4 cross-reacts with NMDA and L-AP4 receptors, and L-AP5 shows cross-reactivity with NMDA receptors, whereas L-AP6's IC50 for these sites is orders of magnitude higher, precluding meaningful pharmacological overlap [1]. Substituting L-AP6 with L-AP4 or L-AP5 would therefore introduce confounding off-target effects at NMDA or group III mGlu receptors, completely altering the experimental outcome and invalidating the interpretation of results related to the QUIS-sensitized phenomenon.

L-AP6 (78944-89-5) Quantitative Differentiation Evidence: Selectivity and Potency Data vs. L-AP4, L-AP5, and Racemates


Target Selectivity: L-AP6 Demonstrates >20-Fold to >250-Fold Higher Selectivity for the QUIS-Sensitized Site vs. L-AP4 and L-AP5

In a direct head-to-head comparison within the same study using rat hippocampal slices, L-AP6 displayed a dramatic selectivity profile for the quisqualate (QUIS)-sensitized site over other major excitatory amino acid receptors, in stark contrast to the cross-reactivity exhibited by L-AP4 and L-AP5 [1]. The IC50 of L-AP6 for the QUIS-sensitized site was 40 µM, whereas its IC50 values for kainate/AMPA, NMDA, and L-AP4 receptors were >10,000 µM, 3,000 µM, and 800 µM, respectively [1]. This translates to a selectivity window of >250-fold over kainate/AMPA receptors, 75-fold over NMDA receptors, and 20-fold over L-AP4 receptors [1].

Hippocampal electrophysiology Glutamate receptor pharmacology Excitatory amino acid sensitization

Stereoselectivity: L-AP6 is 14-Fold More Potent than D-AP6 at the QUIS-Sensitized Site

The QUIS-sensitized site exhibits a strong stereochemical preference for the L-isomer of AP6. In a direct comparison of resolved enantiomers, L-AP6 was found to be 14-fold more potent than its D-enantiomer, D-AP6, in eliciting depolarization at the QUIS-sensitized site [1]. This finding underscores the necessity of using the resolved L-isomer for experiments targeting this site, as the use of the racemate (DL-AP6) would introduce significant variability and reduce apparent potency.

Stereoselective pharmacology Enantiomer potency Excitatory amino acid receptors

Cross-Reactivity Profile: L-AP6 Shows Negligible Activity at NMDA and L-AP4 Receptors Compared to L-AP4 and L-AP5

A key differentiator for L-AP6 is its lack of significant cross-reactivity with other glutamate receptor subtypes, a common limitation of its close analogs L-AP4 and L-AP5 [1]. The study explicitly notes that while L-AP4 and L-AP5 cross-reacted with NMDA and L-AP4 receptors, L-AP6 was found to be highly specific for the QUIS-sensitized site [1]. The IC50 of L-AP6 at these off-target receptors (3,000 µM for NMDA and 800 µM for the L-AP4 receptor) are at concentrations 20- to 75-fold higher than its active concentration at the QUIS-sensitized site, ensuring that at effective concentrations for its primary target, L-AP6 does not activate these other systems [1].

Receptor cross-reactivity Pharmacological specificity Glutamate receptor ligands

Solubility Profile: L-AP6 Requires Aqueous Base (1 eq. NaOH) for High-Concentration Stock Preparation

Procurement and handling considerations are critical for reproducible research. L-AP6 exhibits limited solubility in neutral aqueous buffers but can be solubilized to a concentration of 100 mM in 1 equivalent of NaOH . This solubility profile is a practical parameter for researchers preparing stock solutions for in vitro experiments, such as electrophysiology or cell culture assays. While not a differentiator in target selectivity, this handling requirement is a key piece of technical information that influences experimental design and should be compared against the solubility characteristics of alternative compounds under consideration.

Compound solubility Solution preparation In vitro pharmacology

Recommended Research Applications for L-AP6 Based on Validated Pharmacological Selectivity


Isolated Study of the Quisqualate-Sensitized Site in Hippocampal CA1 Neurons

L-AP6 is the optimal agonist for investigating the physiological and pharmacological properties of the QUIS-sensitized site in hippocampal slice preparations. Its high selectivity (>20-fold over other receptors) ensures that observed depolarization is specifically mediated by this site, unlike experiments using L-AP4 or L-AP5 which would be confounded by NMDA and group III mGlu receptor activation [1]. This application is critical for basic neurobiology research aimed at understanding the role of this sensitized glutamate response in synaptic plasticity, excitotoxicity, or neurological disorders.

Pharmacological Dissection of Excitatory Amino Acid Receptor Contributions in Complex Neuronal Circuits

In experiments involving multi-receptor systems (e.g., in the hippocampus), L-AP6 can be used as a selective agonist to isolate the contribution of the QUIS-sensitized site. This is particularly valuable when used in combination with selective antagonists for NMDA (e.g., D-AP5) and AMPA/kainate receptors, allowing for a systematic mapping of the relative roles of different glutamate receptor subtypes in network activity or synaptic responses. The lack of cross-reactivity with these other receptors makes L-AP6 a cleaner tool for this type of circuit dissection compared to broader-spectrum agonists like L-AP4 [1].

Reference Compound for Screening and Characterizing Novel Modulators of the QUIS-Sensitized Site

L-AP6 serves as a standard reference agonist in screening campaigns aimed at identifying new agonists, antagonists, or allosteric modulators of the QUIS-sensitized site. Its well-characterized potency (IC50 = 40 µM) and established selectivity profile provide a robust baseline for comparing the activity and specificity of novel chemical entities in electrophysiological or fluorescence-based assays [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-AP6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.